5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone
Description
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Structure
3D Structure
Properties
CAS No. |
75926-51-1 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
8-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H11NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h4-5,7,11H,1-3H2,(H,10,12) |
InChI Key |
NDPAAAKJGKXFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=O)N2)O |
Origin of Product |
United States |
Historical Context and Significance Within Quinolone Chemistry
The journey of quinolone chemistry began in the mid-20th century with the discovery of nalidixic acid, the first synthetic quinolone antibacterial agent. This discovery paved the way for the development of a vast class of therapeutic agents. The core quinolone structure, a bicyclic aromatic system, proved to be a versatile template for chemical modifications, leading to the highly successful fluoroquinolone antibiotics.
The significance of the 5,6,7,8-tetrahydro-2-quinolone scaffold lies in its hybrid nature, combining features of both the quinolone and the tetrahydroquinoline systems. The introduction of a saturated ring portion adds a three-dimensional character to the otherwise planar quinolone structure, which can be crucial for interactions with biological targets. The hydroxyl group at the 8-position and the keto group at the 2-position provide reactive handles for further chemical derivatization.
While the broader 5,6,7,8-tetrahydroquinoline (B84679) scaffold has been a subject of study, specific and detailed historical accounts of the synthesis and initial investigations of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone are not extensively documented in readily available literature. Its synthesis has been noted to proceed from starting materials such as 8-chloro-5,6,7,8-tetrahydro-2-quinolone hydrochloride or 8-bromo-5,6,7,8-tetrahydro-2-quinolone hydrobromide through hydrolysis. prepchem.com However, a comprehensive historical timeline of its development and exploration remains a less-traversed area of quinolone chemistry.
Role As a Privileged Scaffold in Medicinal Chemistry
In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of therapeutic agents. The quinolone and quinolinone cores are widely recognized as privileged structures. nih.govmdpi.com They form the basis of drugs with a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties.
The 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone structure can be considered a variation of this privileged scaffold. The tetrahydroquinoline moiety itself is found in numerous natural alkaloids and synthetic compounds with significant biological activities. semanticscholar.org The combination of the quinolone's electronic properties with the conformational flexibility of the saturated ring in this compound presents a unique structural motif.
Despite this potential, the direct use of this compound as a central scaffold in extensive medicinal chemistry programs is not widely reported. Research has often focused on derivatives of 8-hydroxyquinoline (B1678124) or other substituted tetrahydroquinolines. For instance, derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been investigated as potent β2-adrenoceptor agonists. researchgate.net This suggests that while the broader structural class is of interest, the specific compound this compound may be an under explored starting point for drug discovery efforts.
Overview of Current Research Landscape and Gaps Pertaining to 5,6,7,8 Tetrahydro 8 Hydroxy 2 Quinolone
Established Synthetic Routes to the 5,6,7,8-Tetrahydro-2-quinolone Core Structure
The construction of the bicyclic 5,6,7,8-tetrahydro-2-quinolone system can be achieved through various synthetic strategies, including modern techniques that enhance efficiency and yield.
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. One established MCR for synthesizing a related tetrahydroquinoline core involves the reaction of a cyclic ketone, an activated nitrile, and an ammonia (B1221849) source.
A notable example is the synthesis of 2-amino-4-phenyl-5,6,7,8–tetrahydroquinoline–3–carbonitrile, which is accomplished by reacting cyclohexanone, 2-benzylidenemalononitrile, and ammonium (B1175870) acetate. nih.govresearchgate.net This reaction assembles the tetrahydroquinoline ring system in a single step, demonstrating the power of MCRs in building the foundational structure.
Table 1: Example of Multi-Component Reaction for Tetrahydroquinoline Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Feature |
|---|---|---|---|---|
| Cyclohexanone | 2-Benzylidenemalononitrile | Ammonium Acetate | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Forms the bicyclic core in a one-pot reaction. nih.govresearchgate.net |
Transition metal catalysis plays a pivotal role in the synthesis of heterocyclic compounds, including the tetrahydroquinoline core. Palladium-catalyzed reactions are particularly prominent for hydrogenation processes. The synthesis of the saturated carbocyclic ring of the 5,6,7,8-tetrahydroquinoline (B84679) system can be achieved through the catalytic hydrogenation of quinoline (B57606). This reaction selectively reduces the benzene (B151609) portion of the quinoline ring system while leaving the pyridine (B92270) ring intact.
One patented method describes the use of a specialized Palladium (Pd) catalyst for the hydrogenation of quinoline, followed by an isomerization step to yield 5,6,7,8-tetrahydroquinoline. Other metals, such as rhodium, have been employed in complexes for the asymmetric transfer hydrogenation of related cyclic imines, highlighting the versatility of transition metals in this field. mdpi.comresearchgate.net
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation to the synthesis of quinoline derivatives, including those produced via MCRs, has been shown to dramatically reduce reaction times from hours to minutes. nih.gov
In the context of Friedländer synthesis, a common method for quinoline construction, microwave heating at elevated temperatures (e.g., 160 °C) in acetic acid can produce quinoline scaffolds in as little as five minutes and in excellent yields. This efficiency is attributed to the rapid, uniform heating of the reaction mixture, which overcomes the high activation energies often associated with these cyclization reactions.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthetic Method | Typical Reaction Time | Key Advantage | Reference |
|---|---|---|---|
| Conventional Heating | Several hours to days | Standard laboratory setup | nih.gov |
| Microwave Irradiation | 5-40 minutes | Rapid heating, reduced time, often higher yield | nih.gov |
Stereoselective Synthesis and Chiral Resolution of this compound Analogs
The hydroxyl group at the C8 position of this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The biological activity of such chiral molecules is often dependent on their specific stereochemistry. Therefore, methods to obtain enantiomerically pure forms are of significant interest.
A highly effective method for resolving a racemic mixture of the closely related (±)-5,6,7,8-tetrahydroquinolin-8-ol is through enzyme-catalyzed dynamic kinetic resolution (DKR). mdpi.comnih.govresearchgate.net This process utilizes a lipase (B570770), such as from Candida antarctica, to selectively acylate one enantiomer. For instance, in the presence of vinyl acetate, the lipase catalyzes the acetylation of the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol. researchgate.net This allows for the separation of the two enantiomers in high yield and with excellent enantiomeric purity. researchgate.net This established method for the 8-hydroxy-tetrahydroquinoline analog provides a direct pathway to obtaining chiral precursors for this compound analogs. nih.govresearchgate.net
Table 3: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
| Enzyme | Acylating Agent | Product 1 (Acetylated) | Product 2 (Unreacted) | Reference |
|---|---|---|---|---|
| Lipase from Candida antarctica | Vinyl Acetate | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | (S)-5,6,7,8-tetrahydroquinolin-8-ol | mdpi.comnih.govresearchgate.net |
Derivatization and Functionalization Strategies at Specific Positions
Further modification of the 5,6,7,8-tetrahydro-2-quinolone scaffold allows for the fine-tuning of its properties. Key sites for derivatization include the nitrogen atom and the carbonyl group of the quinolone ring.
The 2-quinolone core contains a lactam (a cyclic amide) functional group. The nitrogen atom of this amide can typically undergo reactions such as alkylation or acylation, although its reactivity is lower than that of a typical amine due to the adjacent carbonyl group. These modifications can introduce a variety of substituents that can influence the molecule's steric and electronic properties.
The carbonyl group itself presents another site for chemical transformation. wikipedia.org While the amide carbonyl is less reactive than a ketone or aldehyde carbonyl, it can be targeted by powerful reducing agents like lithium aluminum hydride to yield the corresponding amine, effectively removing the carbonyl oxygen. Such modifications fundamentally alter the structure and properties of the heterocyclic ring. Broader studies on quinolone modification show that various functional groups can be introduced at different positions on the quinolone ring system to create hybrid compounds with diverse functionalities. nih.govnih.gov
Regioselective Substitution and Annulation Reactions on the Tetrahydroquinoline Ring
The tetrahydroquinoline ring of this compound and its derivatives is amenable to a range of regioselective substitution and annulation reactions. These transformations are crucial for introducing molecular diversity and constructing more complex polycyclic systems. The presence of both an electron-rich aromatic ring and a saturated carbocyclic ring, along with the hydroxyl and lactam functionalities, dictates the regioselectivity of these reactions.
Substitutions can be directed to either the aromatic or the aliphatic portion of the molecule depending on the reaction conditions and the nature of the reagents. For instance, electrophilic aromatic substitution reactions are expected to occur on the benzene ring, with the positions ortho and para to the activating hydroxyl group and the amide nitrogen being the most favored.
Annulation reactions, which involve the formation of a new ring fused to the existing tetrahydroquinoline framework, represent a powerful strategy for the synthesis of complex heterocyclic systems. These reactions often proceed through multi-step sequences, taking advantage of the functionalities present in the starting material. For example, the hydroxyl group at the 8-position can act as a nucleophile or be converted into a leaving group to facilitate cyclization reactions. Similarly, the lactam moiety can be functionalized to participate in ring-forming processes.
A notable example of annulation is the construction of a pyrimidine (B1678525) ring fused to the quinoline core. While not starting from this compound itself, the synthesis of pyrimido[4,5-b]quinolines from 2-amino-tetrahydroquinoline-3-carbonitrile derivatives provides a clear blueprint for such transformations. researchgate.netresearchgate.net In these reactions, the 2-amino and 3-cyano groups on the tetrahydroquinoline ring serve as anchor points for the construction of the fused pyrimidine ring through reactions with various one-carbon synthons like formamide (B127407) or formic acid. researchgate.netresearchgate.netscialert.net
Another significant annulation strategy involves the formation of an oxazine (B8389632) ring. The reaction of 8-hydroxyquinolines with aldehydes and urea (B33335) can lead to the formation of oxazino[5,6-h]quinolin-2-ones. nih.gov This type of reaction highlights the potential for the hydroxyl group of this compound to participate in cyclization reactions to form new heterocyclic rings.
The following table summarizes representative regioselective substitution and annulation reactions on the tetrahydroquinoline ring system, drawing parallels from closely related structures where direct examples for this compound are not explicitly documented.
| Starting Material (Analog) | Reagents and Conditions | Product | Reaction Type |
| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Formamide, reflux | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline | Annulation (Pyrimidine ring formation) |
| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Formic acid, then H2O2/NaOH | 5-Phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one | Annulation (Pyrimidine ring formation) |
| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Phenyl isothiocyanate, pyridine, reflux | 4-Imino-3,5-diphenyl-2-thioxo-2,3,4,5,6,7,8,9-octahydropyrimido[4,5-b]quinoline | Annulation (Pyrimidine ring formation) |
| 8-Hydroxyquinoline | p-Alkylbenzaldehyde, Urea, HCl, reflux | 4-Aryl-3,4-dihydro-2H- nih.govproquest.comoxazino[5,6-h]quinolin-2-one | Annulation (Oxazine ring formation) |
This compound as a Synthetic Building Block for Fused Heterocycles
The structural attributes of this compound make it an excellent starting material for the synthesis of a variety of fused heterocyclic compounds. The strategic placement of the hydroxyl group and the lactam functionality within the partially saturated quinoline framework provides multiple reactive sites that can be exploited for the construction of additional rings.
The synthesis of pyrimido[4,5-b]quinolines from appropriately substituted tetrahydroquinolines is a well-established strategy. researchgate.netscialert.netnih.govproquest.comunar.ac.id By analogy, functionalization of the this compound core, for instance, by introducing amino and cyano groups at the 2- and 3-positions, would pave the way for the construction of fused pyrimidine rings. The resulting pyrimido[4,5-b]quinolone derivatives are of significant interest due to their diverse biological activities. researchgate.net
Furthermore, the inherent reactivity of the 8-hydroxy group can be harnessed to build fused oxygen-containing heterocycles. For example, the synthesis of 4-aryl-3,4-dihydro-2H- nih.govproquest.comoxazino[5,6-h]quinolin-2-ones from 8-hydroxyquinoline demonstrates the feasibility of forming a fused oxazine ring. nih.gov This transformation typically involves a three-component reaction between the 8-hydroxyquinoline, an aldehyde, and urea, showcasing a straightforward approach to complex heterocyclic systems.
The versatility of this compound as a synthetic precursor is further highlighted by its potential to be elaborated into more complex, multi-ring systems. The tetrahydroquinoline nucleus can serve as a scaffold upon which other heterocyclic rings are built, leading to novel chemical entities with potential applications in medicinal chemistry and materials science.
The following table provides examples of fused heterocyclic systems that can be synthesized from tetrahydroquinoline precursors, illustrating the potential of this compound in this domain.
| Precursor (Analog) | Reagent(s) | Fused Heterocycle |
| 2-Amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Thiourea | 4-Amino-5-(4-methoxyphenyl)-8,8-dimethyl-10-phenyl-2-thioxo-2,3,5,7,8,10-hexahydropyrimido[4,5-b]quinolin-6(9H)-one |
| 2-Amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Chloroacetyl chloride, DMF | 2-(Chloromethyl)-5-(4-methoxyphenyl)-8,8-dimethyl-10-phenyl-5,7,8,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,9H)-dione |
| 2-Amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Phenyl isothiocyanate | 4-Imino-5-(4-methoxyphenyl)-8,8-dimethyl-3,10-diphenyl-2-thioxo-2,3,5,7,8,10-hexahydropyrimido[4,5-b]quinolin-6(9H)-one |
| 8-Hydroxyquinoline | p-Alkylbenzaldehyde, Urea | 4-Aryl-3,4-dihydro-2H- nih.govproquest.comoxazino[5,6-h]quinolin-2-one |
Molecular Target Identification and Ligand-Receptor Interactions
The biological effects of this compound and its related compounds are initiated by their interaction with specific molecular targets within the cell. These interactions can lead to the modulation of key cellular functions.
Engagement with ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein)
ATP-Binding Cassette (ABC) transporters are a family of membrane proteins that play a crucial role in transporting various molecules across cellular membranes. One of the most well-known ABC transporters is P-glycoprotein (P-gp), which is involved in multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic drugs. nih.gov Some quinoline derivatives have been investigated for their ability to interact with and modulate the function of ABC transporters. nih.govnih.gov
Research has shown that certain 8-hydroxyquinoline derivatives can exhibit paradoxical toxicity against P-glycoprotein-expressing multidrug-resistant cells. nih.gov This suggests a potential for these compounds to overcome MDR, a major challenge in cancer therapy. The interaction with P-gp is thought to be influenced by the structural features of the quinoline scaffold, such as the presence of specific subunits. nih.gov While direct studies on this compound are limited in this context, the broader class of quinolones shows promise as modulators of ABC transporter activity.
Interaction with Enzymes and Signaling Pathways (e.g., Kinases, Esterases, DNA gyrase, NQO1)
The diverse biological activities of tetrahydroquinolines are often attributed to their ability to interact with a variety of enzymes and signaling molecules.
Kinases: 5,6,7,8-Tetrahydroquinolines have been recognized for their potential as tyrosine kinase inhibitors, which are critical targets in cancer therapy. researchgate.net
Esterases: A series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed and synthesized as acetylcholinesterase inhibitors, showing potential for the treatment of Alzheimer's disease. nih.gov
DNA Gyrase: Quinolones are well-known inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. nih.govnih.gov They act by stabilizing the gyrase-DNA cleavage complex, which leads to the inhibition of DNA re-ligation and ultimately results in bacterial cell death. nih.govnih.govresearchgate.net This mechanism involves the quinolone molecule binding non-covalently to the active site of DNA gyrase and stacking with DNA bases. nih.gov The interaction is often mediated by a water-metal ion bridge. nih.gov
NQO1: While direct interaction studies with this compound are not extensively documented, the quinone moiety present in some quinolone derivatives suggests a potential for interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular defense against oxidative stress.
| Enzyme/Target | Compound Class | Mechanism of Interaction | Potential Therapeutic Application |
|---|---|---|---|
| Tyrosine Kinases | 5,6,7,8-Tetrahydroquinolines | Inhibition of kinase activity | Anticancer |
| Acetylcholinesterase | 5-amino-5,6,7,8-tetrahydroquinolinones | Inhibition of esterase activity | Alzheimer's Disease |
| DNA Gyrase | Quinolones | Stabilization of the gyrase-DNA cleavage complex | Antibacterial |
DNA and Nucleic Acid Binding Studies
The interaction of quinolone derivatives with DNA is a cornerstone of their biological activity, particularly their antibacterial effects. As mentioned, quinolones act as DNA gyrase poisons by stabilizing the enzyme-DNA complex. nih.gov This interaction prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks. nih.gov The binding is non-covalent and involves stacking interactions with the DNA bases adjacent to the cleavage site. nih.gov The formation of these drug-gyrase-DNA complexes can physically block the progression of replication forks, thereby inhibiting bacterial DNA replication. researchgate.net
Cellular Mechanisms of Action in Biological Systems
The molecular interactions of this compound and its analogs translate into observable effects at the cellular level, including the induction of programmed cell death and the modulation of critical signaling pathways.
Induction of Apoptosis and Cell Cycle Modulation in Cellular Models
A significant body of research has demonstrated the ability of tetrahydroquinoline derivatives to induce apoptosis and modulate the cell cycle in various cancer cell lines.
Apoptosis Induction: Several novel tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells. For instance, a tetrahydrobenzo[h]quinoline derivative induced apoptosis in MCF-7 human breast cancer cells. tbzmed.ac.irresearchgate.net This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. tbzmed.ac.irresearchgate.net Similarly, a derivative of tetrahydrobenzo(g)imidazo[α-1,2]quinolone was found to induce apoptosis in glioblastoma cells, associated with the generation of reactive oxygen species (ROS). waocp.org Other studies have also reported the pro-apoptotic effects of quinolone derivatives in various cancer models, often through the mitochondrial pathway. nih.gov
Cell Cycle Arrest: In addition to apoptosis, tetrahydroquinoline analogs can cause cell cycle arrest. For example, one derivative induced cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov Another study on a 5,6,7,8-tetrahydro-isoquinoline derivative showed cell cycle arrest at the G2/M phase in HEPG2 cells. researchgate.net
| Compound Class | Cell Line | Cellular Effect | Key Molecular Changes |
|---|---|---|---|
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast Cancer) | Apoptosis Induction | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-9 |
| Tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative | U-87MG (Glioblastoma) | Apoptosis Induction | ↑ ROS, ↑ Caspase-3 activity |
| 8-phenyltetrahydroquinolinone derivative | A549 (Lung Cancer) | G2/M Phase Arrest | - |
| 5,6,7,8-Tetrahydro-isoquinoline derivative | HEPG2 (Liver Cancer) | G2/M Phase Arrest & Apoptosis | - |
Modulatory Effects on Cellular Signaling Cascades
The induction of apoptosis and cell cycle arrest by tetrahydroquinoline derivatives is often a consequence of their ability to modulate key cellular signaling cascades.
The intrinsic pathway of apoptosis is frequently implicated, as evidenced by changes in the expression of Bcl-2 family proteins and the activation of caspase-9. tbzmed.ac.irresearchgate.net For example, in MCF-7 cells treated with a tetrahydrobenzo[h]quinoline, there was a significant increase in the expression of Bax and a decrease in Bcl-2, leading to the activation of caspase-9. tbzmed.ac.irresearchgate.net This indicates the involvement of the mitochondrial pathway in the apoptotic process.
Furthermore, some quinolone signaling molecules, like the Pseudomonas quinolone signal (PQS), are known to be involved in bacterial cell-to-cell communication systems, regulating the expression of virulence factors. nih.gov This highlights the broad capacity of the quinolone scaffold to interact with and influence cellular signaling networks in both prokaryotic and eukaryotic systems.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The biological activity of 5,6,7,8-tetrahydro-2-quinolone derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating how modifications to the core scaffold and the introduction of various substituents influence the biological potency and selectivity of these compounds.
Impact of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the tetrahydroquinolone ring play a pivotal role in modulating the biological potential of these derivatives. Research has shown that the introduction of different functional groups can significantly enhance or diminish their activity against various biological targets. For instance, in the context of GPR41 modulation, a tetrahydroquinolone derivative featuring a 2-(trifluoromethoxy)benzene group exhibited antagonistic activity. However, substituting this group with di- or trifluorobenzene moieties resulted in compounds with agonistic activity, highlighting the critical role of the aryl group in determining the compound's effect. nih.gov
Similarly, studies on quinoxaline (B1680401) derivatives, which share a related heterocyclic core, have demonstrated that specific substitutions can lead to selective activity. For example, a 4-[5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxalinyl)-1H-2-pyrrolyl]benzoic acid derivative showed selectivity for the RARα receptor and potent cell-differentiating activity. acs.orgnih.gov This underscores the principle that targeted modifications can fine-tune the interaction of these molecules with their biological counterparts.
The antimicrobial properties of tetrahydroquinolone derivatives are also heavily influenced by their substitution patterns. The introduction of substituents like methyl, methoxy, and hydrogen at different positions on the tetrahydroquinoline ring has been explored to evaluate their impact on antibacterial activity. jocpr.com Furthermore, the fusion of a pyrimidine ring to the tetrahydroquinoline scaffold to create 5,6,7,8-tetrahydropyrimido[4,5-b]quinolone derivatives has been shown to yield compounds with promising antimicrobial effects. africaresearchconnects.comijpjournal.comderpharmachemica.com The specific nature of the aryl group attached to the core structure is a key determinant of the antimicrobial potency. africaresearchconnects.comijpjournal.comderpharmachemica.com
The following table summarizes the impact of various substituents on the biological activity of tetrahydroquinolone and related derivatives based on available research.
| Core Scaffold | Substituent/Modification | Position | Observed Biological Activity |
| Tetrahydroquinolone | 2-(trifluoromethoxy)benzene | Aryl group attached to furan (B31954) moiety | GPR41 Antagonist nih.gov |
| Tetrahydroquinolone | di- or trifluorobenzene | Aryl group attached to furan moiety | GPR41 Agonist nih.gov |
| Quinoxaline | 2,5-disubstituted pyrrole (B145914) moiety | - | RARα receptor selectivity, cell-differentiating activity acs.orgnih.gov |
| Tetrahydroquinoline | Methyl, Methoxy, Hydrogen | Various | Modulated antibacterial activity jocpr.com |
| Tetrahydroquinoline | Fused pyrimidine ring | - | Antimicrobial activity africaresearchconnects.comijpjournal.comderpharmachemica.com |
| 2-Methyl-8-quinolinol | Fluoro, Chloro, Bromo, Iodo, Nitro, Amino | 5 and/or 7 | Varied antifungal activity, with 5,7-dichloro and 5,7-dibromo derivatives being most potent nih.gov |
Chiral Recognition in Biological Activity
Chirality, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many pharmaceutical compounds, including this compound derivatives. The stereochemistry of a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors.
For 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, the impact of stereochemistry on their antiproliferative effects has been investigated. nih.gov In a study where compounds were synthesized and tested as pure enantiomers, it was observed that the different spatial arrangements of the enantiomers could lead to variations in their biological effects. nih.gov For instance, while both enantiomers of some derivatives exhibited similar cytotoxic effects, in other cases, one enantiomer was found to be significantly more potent than the other. semanticscholar.org This highlights the importance of chiral recognition at the molecular level for biological activity.
The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives and their use as ligands in metal complexes for asymmetric catalysis further underscores the significance of chirality in this class of compounds. mdpi.comresearchgate.net The specific stereoisomer of the ligand can dictate the stereochemical outcome of the catalyzed reaction, demonstrating a clear instance of chiral recognition.
The differential activity between enantiomers suggests that the binding pocket of the biological target is stereoselective, favoring a specific three-dimensional conformation for optimal interaction. This has profound implications for drug design and development, as the synthesis of enantiomerically pure compounds may be necessary to maximize therapeutic efficacy and minimize potential off-target effects.
Specific Biological Activities and Their Underlying Mechanisms (Pre-clinical, In Vitro/In Vivo Models)
Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines
Derivatives of the tetrahydroquinoline scaffold have demonstrated significant anti-proliferative and cytotoxic effects in various cancer cell lines. The mechanisms underlying these activities are multifaceted and often involve the induction of apoptosis and cell cycle arrest.
Newly synthesized 8-phenyltetrahydroquinolinone derivatives have been shown to exhibit potent cytotoxicity towards colon (HTC-116) and lung (A549) cancer cell lines. nih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase, which subsequently leads to apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov This suggests that these derivatives interfere with the mitotic machinery of cancer cells, preventing their proliferation.
The antiproliferative activity of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been evaluated against a panel of cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). nih.gov The most active of these compounds was found to affect cell cycle phases, induce mitochondrial membrane depolarization, and increase the production of reactive oxygen species (ROS) in A2780 cells. nih.gov The induction of ROS can lead to oxidative stress and subsequent cellular damage, contributing to the cytotoxic effects.
Furthermore, 2-quinolone analogs have been identified as a novel class of anticancer drugs that can act as inhibitors of farnesyl transferase. qub.ac.uk Some derivatives have shown significant cytotoxicity in human breast cancer (MCF-7) cells and have been observed to cause DNA damage. qub.ac.uk
The following table presents a summary of the cytotoxic activities of selected tetrahydroquinolone and related derivatives against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | Activity (IC50) | Proposed Mechanism of Action |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | Colon (HTC-116), Lung (A549) | Potent cytotoxicity nih.gov | G2/M cell cycle arrest, induction of apoptosis nih.gov |
| (R)-5a (an 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline) | Ovarian carcinoma (A2780) | IC50 of 5.4 µM semanticscholar.org | Affects cell cycle, induces mitochondrial membrane depolarization and ROS production nih.gov |
| JST2 and JST13 (2-quinolone derivatives) | Human breast adenocarcinoma (MCF-7) | Significant cytotoxicity qub.ac.uk | DNA damage qub.ac.uk |
| 8-hydroxyquinoline platinum(II) derivatives | Breast cancer (MDA-MB-231) | YLN1: 5.49 µM, YLN2: 7.09 µM rsc.org | DNA damage, downregulation of hTERT mRNA, induction of senescence and apoptosis rsc.org |
Antimicrobial Modulatory Effects (Antibacterial, Antifungal, Antiviral)
The tetrahydroquinoline scaffold is a key structural motif in a variety of natural and synthetic compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov These compounds have been investigated for their potential as antibacterial, antifungal, and antiviral agents.
Tetrahydroquinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Acinetobacter baumannii. jocpr.com The structural features of these compounds, such as the presence and position of various substituents, are crucial for their antibacterial efficacy. jocpr.com The development of new and potent antibacterial compounds based on the tetrahydroquinoline framework is an active area of research, driven by the increasing challenge of antibiotic resistance. jocpr.com
Several studies have highlighted the antifungal potential of quinoline and tetrahydroquinoline derivatives. For instance, 5,7-disubstituted 2-methyl-8-quinolinols, particularly the 5,7-dichloro and 5,7-dibromo derivatives, have been identified as the most fungitoxic among a series of tested compounds against fungi such as Aspergillus niger and Trichophyton mentagrophytes. nih.gov The synthesis of novel 5,6,7,8-tetrahydropyrimido[4,5-b]quinolone derivatives has also yielded compounds with promising antimicrobial, including antifungal, activity. africaresearchconnects.comijpjournal.comderpharmachemica.com Furthermore, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives have demonstrated very strong inhibitory activity against various Candida species with low in vitro toxicity, suggesting selective antifungal action. nih.gov
The antifungal activity of these compounds is often attributed to their ability to chelate metal ions, which are essential for fungal growth and enzymatic processes. ijrpc.com
While the primary focus of many studies on tetrahydroquinolines has been on their antibacterial and antifungal properties, some derivatives have also been investigated for their potential antiviral effects. The broad biological activity of this class of compounds suggests that they may also interact with viral targets, although this area is less explored compared to their other antimicrobial activities.
The following table provides an overview of the antimicrobial activities of selected tetrahydroquinoline and related derivatives.
| Compound Class | Target Organism | Observed Activity |
| Tetrahydroquinolines | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Acinetobacter baumannii | In vitro antibacterial activity jocpr.com |
| 5,7-dichloro and 5,7-dibromo-2-methyl-8-quinolinols | Aspergillus niger, Trichoderma viride, Trichophyton mentagrophytes | High fungitoxicity nih.gov |
| 5,6,7,8-tetrahydropyrimido[4,5-b]quinolone derivatives | Various microbial strains | Promising antimicrobial activity africaresearchconnects.comijpjournal.comderpharmachemica.com |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida species | Strong inhibitory activity (MIC up to 0.016 mg/mL) nih.gov |
Neurobiological Activity and Neuroprotective Mechanisms
Tetrahydroquinoline and its parent structure, tetrahydroisoquinoline, are scaffolds found in compounds with significant neuroprotective properties. nih.gov The mechanisms underlying these effects are often linked to the modulation of oxidative stress, inflammation, and excitotoxicity.
One of the key neuroprotective mechanisms of tetrahydroisoquinoline derivatives is their ability to scavenge free radicals. nih.gov For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to reduce free radicals formed during dopamine (B1211576) catabolism. nih.gov Additionally, it offers neuroprotection by antagonizing the glutamatergic system, specifically by inhibiting NMDA receptors and preventing glutamate-induced excitotoxicity. nih.gov
Dihydroquinoline derivatives have also demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion. nih.gov These compounds can inhibit oxidative stress, which in turn leads to a reduction in the inflammatory response and apoptosis. nih.gov They achieve this by modulating the antioxidant defense system, including the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov
Furthermore, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in a rat model of Parkinson's disease. nih.gov By reducing oxidative damage and the expression of pro-inflammatory cytokines, this compound helps to protect neurons and improve motor coordination. nih.gov The neuroprotective potential of isoquinoline (B145761) alkaloids and their derivatives is also linked to their ability to reduce intracellular Ca2+ overload, activate autophagy, and inhibit the production of intracellular toxic proteins. mdpi.com
Anti-inflammatory Pathways and Modulation of Immune Responses
The anti-inflammatory effects of tetrahydroquinoline derivatives are believed to be multifaceted, involving the inhibition of key enzymatic pathways and modulation of cellular signaling cascades that are crucial in the inflammatory response.
One of the primary mechanisms by which non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. Some studies on related compounds suggest that the tetrahydroquinoline scaffold may contribute to the inhibition of prostaglandin (B15479496) generation. This inhibition could occur through the direct blocking of the COX enzyme complex or by interfering with the release of arachidonic acid from cell membranes, a precursor for prostaglandin synthesis. For instance, certain 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been evaluated for their in vivo anti-inflammatory activity as prostaglandin inhibitors, showing a reduction in edema and plasma PGE2 levels.
Another significant pathway implicated in inflammation is the p38 mitogen-activated protein kinase (p38 MAPK) signaling cascade. p38 MAPKs are a class of protein kinases that are activated by cellular stress and inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Once activated, p38 MAPKs play a crucial role in the production of pro-inflammatory cytokines and in regulating the inflammatory response. Docking studies have been conducted on certain 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, investigating their potential to bind to the catalytic site of p38 MAPK. These computational studies suggest that the tetrahydroquinoline core can serve as a scaffold for designing potent p38 MAPK inhibitors, thereby providing a plausible mechanism for their anti-inflammatory effects.
While direct evidence for this compound is not available, the established anti-inflammatory mechanisms of its analogs suggest potential pathways for its activity.
Table 1: Potential Anti-inflammatory Mechanisms of Tetrahydroquinoline Analogs
| Mechanistic Pathway | Molecular Target | Potential Effect |
|---|---|---|
| Prostaglandin Synthesis | Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin production, leading to reduced inflammation and pain. |
Antioxidant Mechanisms and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous inflammatory and degenerative diseases. The antioxidant properties of tetrahydroquinoline derivatives have been explored through various in vitro assays, revealing their potential to mitigate oxidative stress.
The primary mechanism by which many antioxidants function is through the scavenging of free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. Several studies have demonstrated the potent DPPH radical scavenging activity of various tetrahydroquinoline derivatives. The efficiency of this scavenging activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
The antioxidant capacity of these compounds is often attributed to the presence of the nitrogen-containing heterocyclic ring and the hydroxyl group, which can readily donate a hydrogen atom to stabilize free radicals. For instance, a study on various 8-hydroxyquinoline derivatives demonstrated that substitutions on the quinoline ring significantly influence their antioxidant potential. Specifically, the 5-amino-8-hydroxyquinoline derivative was found to be a highly potent antioxidant.
The table below presents the DPPH radical scavenging activity (IC50 values) for a selection of tetrahydroquinoline analogs, illustrating the antioxidant potential within this class of compounds. It is important to note that these values are for related structures and not for this compound itself.
Table 2: DPPH Radical Scavenging Activity of Selected Tetrahydroquinoline Analogs
| Compound | IC50 (µg/mL) |
|---|---|
| Tetrahydroquinoline Derivative 1 | 29.79 ± 0.26 |
| Tetrahydroquinoline Derivative 2 | 35.89 ± 0.33 |
| Tetrahydroquinoline Derivative 3 | 39.33 ± 0.28 |
| Tetrahydroquinoline Derivative 4 | 29.19 ± 0.25 |
| Ascorbic Acid (Standard) | 41.38 ± 0.34 |
Data for analogs are presented to illustrate the potential antioxidant activity of the tetrahydroquinoline scaffold.
Computational Chemistry and Spectroscopic Characterization in 5,6,7,8 Tetrahydro 8 Hydroxy 2 Quinolone Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a microscopic view of the molecular structure and electron distribution, which are fundamental to understanding the chemical behavior of a compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of molecules. In the study of quinolone derivatives, DFT calculations are often used to complement experimental data, such as that obtained from X-ray diffraction.
The conformation of the saturated ring system in such compounds is also a key aspect of their structure. In the case of 5,6,7,8-Tetrahydroquinolin-8-one, a structurally similar compound, the partially saturated cyclohexene (B86901) ring was found to adopt a sofa conformation. nih.gov Such conformational details, which can be accurately predicted by DFT, are vital for understanding how the molecule interacts with biological targets.
Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Related Julolidine (B1585534) Compound
| Parameter | Bond/Angle | X-ray Data (Å/°) | DFT (B3LYP/6–311G(d,p)) (Å/°) |
| Bond Length | C1=O1 | 1.231 | 1.231 |
| Bond Length | C3–O2 | 1.345 | 1.345 |
| Bond Length | C1–C2 | 1.431 | 1.431 |
| Bond Length | N1–C5 | 1.381 | 1.381 |
| Bond Angle | O1–C1–C2 | 126.2 | 126.22 |
| Bond Angle | C1–C2–C3 | 121.34 | 120.25 |
| Bond Angle | C11–N1–C10 | 116.83 | 116.81 |
Data sourced from a study on 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
In the analysis of the aforementioned julolidine derivative, the HOMO and LUMO energies were calculated to be -0.19624 a.u. and -0.04201 a.u., respectively, resulting in a HOMO-LUMO gap of 0.154 a.u. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these orbitals across the molecule provides insight into the regions most likely to be involved in chemical reactions. For many quinoline (B57606) derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO's delocalization can vary depending on the substituents. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Related Julolidine Compound
| Molecular Orbital | Energy (a.u.) |
| HOMO | -0.19624 |
| LUMO | -0.04201 |
| HOMO-LUMO Gap | 0.154 |
Data sourced from a study on 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. manipal.edu The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively.
In the study of fluoroquinolone anti-bacterial agents, MEP maps have been used to identify the key electrostatic interaction sites. manipal.edu Typically, regions around oxygen and nitrogen atoms exhibit negative potential (electron-rich), making them susceptible to electrophilic attack, while regions around hydrogen atoms attached to heteroatoms are electropositive (electron-poor). For quinolone derivatives, the carbonyl oxygen, the hydroxyl oxygen of the carboxylic group, and the nitrogen atoms in the ring system are often identified as key sites for electrostatic interactions. manipal.edusci-hub.se
Molecular Dynamics and Docking Simulations
Molecular dynamics and docking simulations are powerful computational techniques used to study the behavior of molecules over time and their interactions with biological macromolecules.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This technique is widely used in drug discovery to predict how a ligand, such as 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone, might interact with a biological target, typically a protein. The results of docking studies can provide insights into the binding mode and affinity of the ligand.
For example, in studies of various tetrahydroquinoline and quinolone derivatives, molecular docking has been used to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.govnih.gov The binding affinity is often expressed as a docking score, which can be used to rank potential drug candidates. nih.govarxiv.org
Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and stability of a molecule over time. youtube.com By simulating the motion of atoms and molecules, MD can reveal the flexibility of a compound and the different conformations it can adopt. This information is crucial for understanding how a molecule might adapt its shape to bind to a receptor.
In the context of quinolone derivatives, MD simulations can be used to assess the stability of ligand-protein complexes predicted by molecular docking. rsc.org A stable complex in an MD simulation would show minimal deviation from the initial docked pose over the simulation time. Furthermore, conformational analysis of the tetrahydroquinoline ring system is important, as its flexibility can influence the molecule's biological activity. Studies on related heterocyclic systems, such as tetrahydrofolic acid, have shown that the saturated ring can exist in an equilibrium of different conformations, such as half-chair forms. nih.gov
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
X-ray Diffraction Analysis of this compound and its Co-crystals
No published single-crystal X-ray diffraction data for this compound or any of its co-crystals could be located. This information is essential for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal packing of the solid-state compound. Without such data, a definitive analysis of its crystallographic properties remains uncharacterised.
NMR, IR, and Mass Spectrometry in Elucidating Novel Structures and Reaction Pathways
Detailed experimental spectra (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for this compound are not available in published literature. This spectroscopic data is fundamental for confirming the compound's chemical structure, identifying its functional groups, and determining its molecular weight and fragmentation patterns. The absence of this primary characterization data precludes a thorough discussion of its spectral properties.
Origin, Biosynthesis, and Natural Product Context of Tetrahydroquinolones
Occurrence of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone-related Structures in Natural Products
While the specific compound this compound has not been extensively documented as a widespread natural product, structurally related tetrahydroquinolines and quinolones are prevalent in nature. These compounds have been isolated from a wide array of organisms, including plants, fungi, and marine invertebrates. tandfonline.comresearcher.life
For instance, various hydroxylated quinoline (B57606) derivatives have been identified in the environment, often as metabolites of parent quinoline compounds. nih.gov The tetrahydroquinoline core is also a fundamental component of more complex alkaloids, where it serves as a key building block. tandfonline.comresearchgate.net The structural diversity within this class of compounds is vast, with variations in the degree of saturation, substitution patterns, and the presence of various functional groups, including hydroxyl moieties. tandfonline.com
Table 1: Examples of Naturally Occurring Tetrahydroquinoline-Related Structures
| Compound Class | Example | Natural Source (Organism Type) |
| Simple Tetrahydroquinolines | 1,2,3,4-Tetrahydroquinoline derivatives | Plants (e.g., Cactaceae family) acs.org |
| Quinolone Alkaloids | Virantmycin | Streptomyces sp. nih.gov |
| Fungal Quinolones | Viridicatin | Penicillium and Aspergillus species |
| Marine Alkaloids | Discorhabdins | Marine Sponges |
This table provides examples of compound classes that share the broader tetrahydroquinoline or quinolone scaffold, illustrating the diversity of natural sources.
Elucidation of Biosynthetic Pathways for Quinolone Alkaloids
The biosynthesis of quinoline and quinolone alkaloids has been a subject of significant research, with several pathways elucidated, particularly in microorganisms and plants. A common precursor for many of these alkaloids is the amino acid anthranilic acid, which is derived from the shikimate pathway.
In many bacteria and fungi, the biosynthesis of the quinolone ring system begins with the activation of anthranilic acid. This activated intermediate then undergoes condensation with a malonyl-CoA derived extender unit, followed by cyclization to form the foundational quinolone scaffold. Subsequent enzymatic modifications, such as hydroxylation, methylation, and prenylation, lead to the vast array of quinolone alkaloids observed in nature.
A well-studied example is the biosynthesis of fungal 2-quinolone compounds like penigequinolone and aspoquinolone. These pathways often involve nonribosomal peptide synthetases (NRPSs) that orchestrate the assembly of the core structure from amino acid building blocks.
Enzymatic Transformations in Tetrahydroquinoline Biosynthesis
The formation and modification of the tetrahydroquinoline ring are governed by a suite of specialized enzymes. These enzymatic reactions are responsible for the key steps of cyclization, reduction, and functional group installation, such as hydroxylation.
The reduction of a quinoline or quinolone precursor to its tetrahydroquinoline form is a critical step in the biosynthesis of many of these alkaloids. This is often catalyzed by oxidoreductases that utilize cofactors such as NADPH or NADH.
The introduction of a hydroxyl group onto the tetrahydroquinoline scaffold, as seen in this compound, is typically mediated by hydroxylases. These enzymes, often belonging to the cytochrome P450 monooxygenase or dioxygenase families, are capable of regio- and stereoselectively installing hydroxyl groups onto a wide range of substrates. The precise timing of this hydroxylation event—whether it occurs before or after the formation of the tetrahydro-2-quinolone core—can vary depending on the specific biosynthetic pathway.
Recent research has also explored the use of isolated enzymes and whole-cell biocatalysts for the synthesis of quinolines and 2-quinolones. For example, monoamine oxidases (MAO-N) have been shown to catalyze the aromatization of tetrahydroquinolines to quinolines, while horseradish peroxidase (HRP) can be used in the synthesis of 2-quinolone derivatives. acs.orgnih.govthieme-connect.com These enzymatic approaches offer a green and selective alternative to traditional chemical synthesis. acs.orgthieme-connect.com
Future Directions and Emerging Research Avenues for 5,6,7,8 Tetrahydro 8 Hydroxy 2 Quinolone
Development of Novel 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone-Based Chemical Probes
The development of chemical probes is a critical step in elucidating the mechanism of action and identifying the cellular targets of bioactive molecules. While specific probes based on the this compound skeleton are not yet widely reported, the known biological activities of related 8-hydroxyquinoline (B1678124) (8HQ) derivatives provide a strong rationale for their creation. 8-HQ and its analogues are well-known metal chelators and have been developed as fluorescent chemosensors for various metal ions, including Al³⁺ and Zn²⁺. scispace.com This intrinsic property could be harnessed to design probes that can monitor metal ion homeostasis or dysregulation in biological systems, which is implicated in neurodegenerative diseases. researchgate.net
Furthermore, by functionalizing the core structure with reporter tags such as fluorophores, biotin, or photo-crosslinkers, researchers can create powerful tools for target identification and validation. These probes would enable visualization of the subcellular localization of the compound, identification of binding partners through affinity purification-mass spectrometry, and covalent labeling of targets for downstream analysis. Given the diverse bioactivities of quinolones, such probes would be invaluable in deconvoluting their complex pharmacology.
Exploration of New Biological Targets and Therapeutic Applications (Pre-clinical)
Pre-clinical research has highlighted the potential of 5,6,7,8-tetrahydroquinoline (B84679) derivatives across various therapeutic areas. Modifications of this core structure have yielded compounds with significant anti-inflammatory, anticancer, and antimicrobial activities.
For instance, certain 8-substituted 5,6,7,8-tetrahydroquinolines have demonstrated good in vivo anti-inflammatory activity in rat models of paw edema and arthritis. nih.gov Other derivatives have shown cytotoxic activity against a range of human cancer cell lines, including colon carcinoma (HT-29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). researchgate.net The antiproliferative effects of some chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives have been attributed to their ability to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells. semanticscholar.org
The quinolone scaffold is also a cornerstone of many antibiotics. nih.gov Future pre-clinical studies could explore derivatives of this compound for activity against drug-resistant bacterial and fungal strains. rsc.org Novel quinolone-based compounds have shown promise as potent and selective inhibitors of histone deacetylase 6 (HDAC6), an important target in cancer therapy. nih.govmdpi.com The exploration of this and other epigenetic targets could open new avenues for therapeutic intervention.
| Derivative Class | Pre-clinical Application | Observed Effect | Key Findings | References |
|---|---|---|---|---|
| 8-Benzylidene-5,6,7,8-tetrahydroquinolines | Anti-inflammatory | Activity in rat carrageenan paw edema and adjuvant arthritis models | Modification of compounds with known antiulcer activity led to potent anti-inflammatory agents. | nih.gov |
| 2-Aryl-5-amino-5,6,7,8-tetrahydroquinolines | C5a Receptor Antagonism | High binding affinity and potent functional antagonism of the C5a receptor | Potential for treating inflammatory diseases mediated by the complement system. | nih.gov |
| Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivatives | Anticancer | Significant antiproliferative activity against multiple cancer cell lines (e.g., A2780, HeLa, HT-29) | Induces mitochondrial damage and ROS production in cancer cells. | semanticscholar.orgfao.org |
| Quinolone-Chalcone Hybrids | Anticancer | Inhibitory potency against MGC-803, HCT-116, and MCF-7 cancer cells | Molecular hybridization creates new scaffolds with potential anticancer activity. | mdpi.com |
| Quinolone-based HDAC6 Inhibitors | Anticancer | Potent and selective inhibition of HDAC6, leading to tumor cell death by apoptosis | The quinolone moiety serves as an innovative bioactive cap-group for HDAC6 inhibition. | nih.gov |
Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of the 2-quinolone core has traditionally relied on classic methods like the Friedländer and Knorr reactions. nih.gov However, recent years have seen significant advancements aimed at improving efficiency, modularity, and sustainability. nih.gov Modern synthetic chemistry offers a toolkit of novel catalysts, microwave-assisted reactions, and one-pot multi-component reactions (MCRs) that can be applied to the synthesis of this compound and its derivatives. nih.govmdpi.com
Palladium-catalyzed reactions, for example, have enabled cascade processes involving C-H bond activation and C-C bond formation to construct the quinolinone skeleton from simple anilines. organic-chemistry.org Innovations in new bond-forming reactions provide novel strategies to build the core structure beyond traditional disconnections. nih.gov The use of magnetic nanoparticles as reusable catalysts in MCRs represents a green chemistry approach that simplifies purification and minimizes waste. mdpi.com These advanced methodologies allow for the rapid generation of diverse libraries of substituted quinolones, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.govcore.ac.uk
| Synthetic Method | Description | Advantages | References |
|---|---|---|---|
| One-Pot Multi-Component Reactions (MCRs) | Reactions where three or more reagents combine in a single operation to form the final product. | High atom economy, reduced reaction time, simplified procedures, avoidance of hazardous reagents. | nih.govresearchgate.net |
| Palladium-Catalyzed Cascade Reactions | A sequence of intramolecular reactions catalyzed by palladium, often involving C-H activation and cyclization. | Enables the synthesis of complex quinolinone derivatives from simple starting materials in a single step. | nih.govorganic-chemistry.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. | Increased reaction rates, higher yields, and improved purity of products. | nih.govresearchgate.net |
| Green Chemistry Approaches | Involves the use of environmentally benign catalysts (e.g., magnetic nanoparticles) and solvents (e.g., PEG-400, water). | Enhanced efficiency, catalyst recyclability, reduced environmental impact, and operational safety. | mdpi.comresearchgate.netmjstjournal.com |
| Radical-Promoted Annulation | Metal-free methods using radical initiators to promote cyclization reactions for constructing complex heterocyclic systems. | Broad substrate scope, excellent functional group tolerance, and access to structurally diverse bioactive alkaloids. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Quinolone Drug Design
The traditional drug discovery process is notoriously time-consuming and expensive. nih.govaurigeneservices.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating the identification and optimization of new drug candidates. nih.govastrazeneca.com These computational tools can be powerfully applied to the design of novel drugs based on the this compound scaffold.
ML algorithms, particularly deep learning and graph neural networks, can analyze vast datasets of chemical structures and biological activities to predict the properties of novel molecules. astrazeneca.comnih.gov This includes predicting efficacy, toxicity, absorption, distribution, metabolism, and excretion (ADME) properties before a compound is ever synthesized, significantly reducing the failure rate of pre-clinical candidates. nih.govnih.gov
AI can be employed for several key tasks in quinolone drug design:
Virtual Screening: Rapidly screening massive virtual libraries of quinolone derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov
De Novo Drug Design: Generating entirely new molecular structures with desired pharmacological profiles, optimized for potency and selectivity. aurigeneservices.com
QSAR Modeling: Building Quantitative Structure-Activity Relationship models to understand how different chemical modifications to the quinolone core affect its biological activity. nih.gov
Drug Repurposing: Identifying new therapeutic uses for existing quinolone-based drugs by analyzing complex biological data. aurigeneservices.com
By integrating these advanced computational approaches, researchers can navigate the vast chemical space of quinolone derivatives more efficiently, leading to the faster discovery of next-generation therapeutics. astrazeneca.comupenn.edu
Q & A
Q. Methodological Answer :
- Ligand Design : Introduce donor atoms (e.g., phosphorus or sulfur) into the quinoline scaffold to enhance metal-binding affinity .
- Titration Studies : Use UV-Vis or fluorescence spectroscopy to determine binding constants (Ka) with transition metals (e.g., Cu²⁺, Fe³⁺).
- Batch Experiments : Employ a between-subjects design with control groups (ligand-only and metal-only solutions) to isolate coordination effects .
Basic: How should researchers integrate theoretical frameworks into studies of this compound?
Q. Methodological Answer :
- Link hypotheses to established concepts (e.g., Hard-Soft Acid-Base theory for metal complexation or frontier molecular orbital theory for reactivity predictions) .
- Use computational tools (e.g., molecular docking for bioactivity studies) to align experimental outcomes with theoretical models .
Advanced: What computational strategies are recommended for modeling the electronic properties of derivatives?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic media to predict solubility or aggregation behavior .
- Validate computational data against experimental results (e.g., cyclic voltammetry for redox potentials) .
Basic: How can purity and stability of derivatives be assessed during synthesis?
Q. Methodological Answer :
- Chromatography : Use HPLC with a C18 column and gradient elution (water/acetonitrile) to detect impurities .
- Stability Testing : Conduct accelerated degradation studies under varied pH/temperature conditions, monitored via LC-MS .
Advanced: What mechanistic insights guide the optimization of multi-step syntheses?
Q. Methodological Answer :
- Kinetic Profiling : Use in-situ FTIR or reaction calorimetry to identify rate-limiting steps (e.g., lithiation vs. electrophilic quenching) .
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., reagent stoichiometry, solvent polarity) and model yield-response surfaces .
Basic: What research design types are suitable for pharmacological studies of derivatives?
Q. Methodological Answer :
- Preclinical Models : Use a mixed-methods design combining in vitro assays (e.g., enzyme inhibition) and in vivo pharmacokinetic studies.
- Quasi-Experimental Designs : Compare treated vs. untreated cohorts in animal models to evaluate bioavailability .
Advanced: How can researchers address reproducibility challenges in catalytic applications?
Q. Methodological Answer :
- Catalyst Characterization : Use XPS or EXAFS to confirm active-site homogeneity.
- Standardized Protocols : Adopt CONSORT-like guidelines for reporting reaction conditions (e.g., moisture sensitivity, catalyst loading) .
- Interlaboratory Validation : Collaborate with external labs to cross-verify catalytic efficiency metrics (e.g., turnover frequency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
